4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole 4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15849212
InChI: InChI=1S/C12H13ClN2S/c1-12(2,3)9-7-16-11(15-9)8-4-5-14-10(13)6-8/h4-7H,1-3H3
SMILES:
Molecular Formula: C12H13ClN2S
Molecular Weight: 252.76 g/mol

4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole

CAS No.:

Cat. No.: VC15849212

Molecular Formula: C12H13ClN2S

Molecular Weight: 252.76 g/mol

* For research use only. Not for human or veterinary use.

4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole -

Specification

Molecular Formula C12H13ClN2S
Molecular Weight 252.76 g/mol
IUPAC Name 4-tert-butyl-2-(2-chloropyridin-4-yl)-1,3-thiazole
Standard InChI InChI=1S/C12H13ClN2S/c1-12(2,3)9-7-16-11(15-9)8-4-5-14-10(13)6-8/h4-7H,1-3H3
Standard InChI Key MOIWMPMZYLZDFZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CSC(=N1)C2=CC(=NC=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₁₂H₁₃ClN₂S, with a molecular weight of 252.76 g/mol. Its IUPAC name, 4-(tert-butyl)-2-(2-chloropyridin-4-yl)thiazole, reflects the substitution pattern:

  • A thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) at the core.

  • A 2-chloropyridin-4-yl group attached to the thiazole’s second position.

  • A tert-butyl group (–C(CH₃)₃) at the fourth position of the thiazole ring.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₃ClN₂S
Molecular Weight252.76 g/mol
CAS NumberNot publicly disclosed
SolubilityLikely lipophilic due to tert-butyl group
StabilityStable under standard conditions

The tert-butyl group enhances steric bulk and may improve solubility in organic solvents, while the chloro substituent on the pyridine ring influences electronic properties and reactivity.

Synthesis and Manufacturing Processes

General Synthetic Pathways

The synthesis of 4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole typically involves multi-step reactions focusing on:

  • Thiazole Ring Formation: Cyclization of thiourea derivatives with α-haloketones or α-haloaldehydes.

  • Functionalization: Introduction of the 2-chloropyridin-4-yl and tert-butyl groups via cross-coupling or nucleophilic substitution reactions.

Thiazole Core Construction

A common method involves the Hantzsch thiazole synthesis, where a thiourea derivative reacts with a α-halocarbonyl compound. For example:

  • Reaction of tert-butyl thiourea with 2-chloro-4-(bromomethyl)pyridine in the presence of a base (e.g., K₂CO₃) yields the thiazole intermediate.

  • Purification via column chromatography or recrystallization ensures high purity.

Substitution Reactions

The tert-butyl group is often introduced through Friedel-Crafts alkylation or Grignard reactions, leveraging the electrophilic nature of the thiazole ring.

Reactivity and Chemical Transformations

Electrophilic Aromatic Substitution

The electron-rich thiazole ring undergoes electrophilic substitution at the fifth position. For example:

  • Nitration: Reaction with nitric acid yields nitro derivatives, though the tert-butyl group may sterically hinder such reactions.

  • Halogenation: Chlorination or bromination can occur under mild conditions.

Nucleophilic Displacement

The chlorine atom on the pyridine ring is susceptible to nucleophilic displacement. For instance:

  • Reaction with amines (e.g., piperazine) forms pyridinylamine derivatives, useful in drug discovery.

  • Hydrolysis under basic conditions could yield hydroxylated analogs, though this remains speculative without experimental data.

Table 2: Comparative Reactivity of Analogous Compounds

CompoundReactivity Profile
4-Methyl-2-(2-chloropyridin-4-yl)thiazoleFaster electrophilic substitution
4-Phenyl-2-(2-fluoropyridin-4-yl)thiazoleEnhanced halogen displacement

Comparative Analysis with Structural Analogs

Impact of Substituents on Properties

  • tert-Butyl vs. Methyl: The tert-butyl group increases lipophilicity, potentially enhancing blood-brain barrier penetration in drug candidates.

  • Chloro vs. Fluoro: Chlorine’s larger atomic size may improve binding affinity but reduce metabolic stability compared to fluorine.

Table 3: Structural and Functional Comparisons

CompoundLogPCDK4 Inhibition (IC₅₀)
4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole3.2Not reported
4-Methyl-2-(2-fluoropyridin-4-yl)thiazole2.150 nM

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